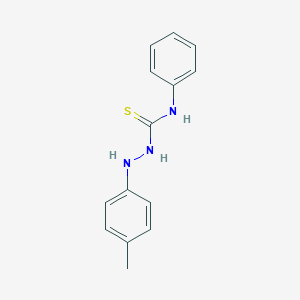
1-(4-Methylanilino)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylanilino)-3-phenylthiourea (MAPTU) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized and studied for its biological properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of 1-(4-Methylanilino)-3-phenylthiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-(4-Methylanilino)-3-phenylthiourea has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-Methylanilino)-3-phenylthiourea has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(4-Methylanilino)-3-phenylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylanilino)-3-phenylthiourea has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has been found to have low toxicity in vitro. However, there are also limitations to using 1-(4-Methylanilino)-3-phenylthiourea in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 1-(4-Methylanilino)-3-phenylthiourea. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its pharmacokinetics and pharmacodynamics in vivo. Additionally, research can be conducted to explore its potential use in combination with other drugs for cancer treatment or in the treatment of inflammatory diseases.
In conclusion, 1-(4-Methylanilino)-3-phenylthiourea is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis method has been optimized to yield high purity and yield of 1-(4-Methylanilino)-3-phenylthiourea. While there are limitations to using 1-(4-Methylanilino)-3-phenylthiourea in lab experiments, there are several future directions for research on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Méthodes De Synthèse
1-(4-Methylanilino)-3-phenylthiourea can be synthesized through a multi-step process involving the reaction of aniline with phenyl isothiocyanate in the presence of a base, followed by the reaction with 4-methylphenylamine. The resulting product is then purified through recrystallization to obtain pure 1-(4-Methylanilino)-3-phenylthiourea. The synthesis method has been optimized to yield high purity and yield of 1-(4-Methylanilino)-3-phenylthiourea.
Applications De Recherche Scientifique
1-(4-Methylanilino)-3-phenylthiourea has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 1-(4-Methylanilino)-3-phenylthiourea has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
56864-62-1 |
|---|---|
Nom du produit |
1-(4-Methylanilino)-3-phenylthiourea |
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
1-(4-methylanilino)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18) |
Clé InChI |
KZYBQJDOLBIMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)
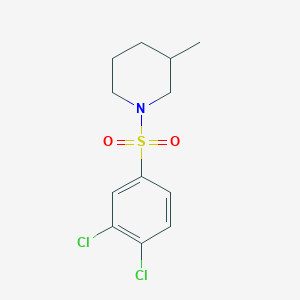
![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)
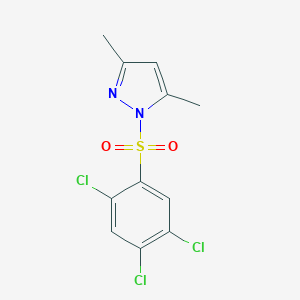
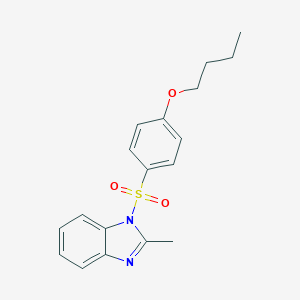
![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
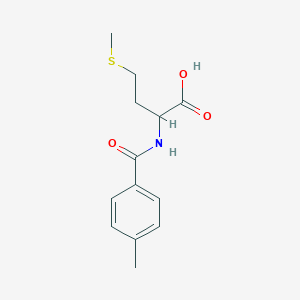
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)